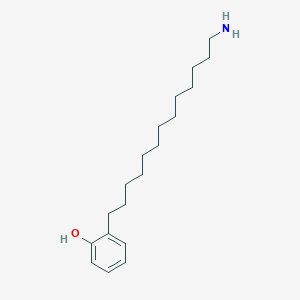![molecular formula C25H26N2O7 B12544645 [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate CAS No. 154230-39-4](/img/structure/B12544645.png)
[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and an oxolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Oxolane Ring Formation: The oxolane ring is formed via a cyclization reaction, often involving a diol precursor and an acid catalyst.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of amide or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] acetate
- [(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] propionate
Uniqueness
- Structural Features : The presence of the benzoate ester group distinguishes it from similar compounds with different ester groups.
- Biological Activity : The specific ester group may confer unique biological activities, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
154230-39-4 |
|---|---|
Molekularformel |
C25H26N2O7 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C25H26N2O7/c1-17-13-26(25(31)27(23(17)29)16-32-15-18-8-4-2-5-9-18)22-12-20(21(14-28)33-22)34-24(30)19-10-6-3-7-11-19/h2-11,13,20-22,28H,12,14-16H2,1H3/t20-,21+,22+/m0/s1 |
InChI-Schlüssel |
VJSLWKUJNBPNGT-BHDDXSALSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3CC(C(O3)CO)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


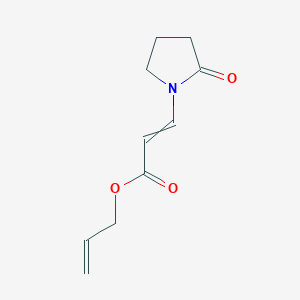
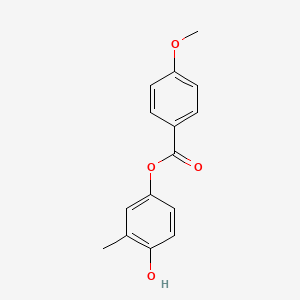
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
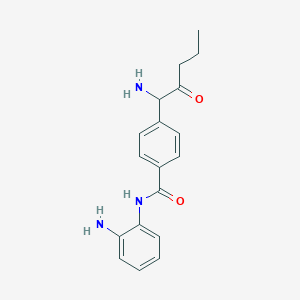
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
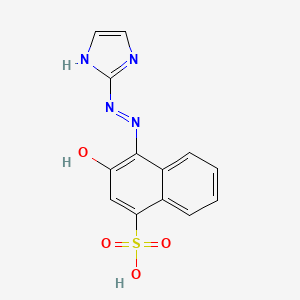

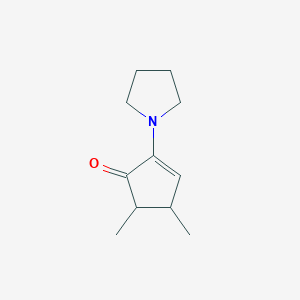
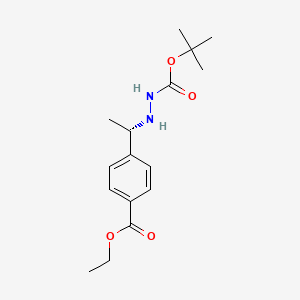

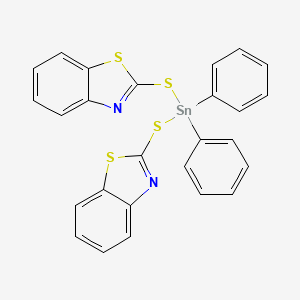
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)

